molecular formula C13H16O3 B065338 Ethyl 4-(3-oxobutyl)benzoate CAS No. 174666-19-4

Ethyl 4-(3-oxobutyl)benzoate

Cat. No. B065338
CAS RN: 174666-19-4
M. Wt: 220.26 g/mol
InChI Key: GYHQHPIRJZUHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a colorless liquid that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxobutyl)benzoate is not well understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various biological targets, leading to the observed effects.
Biochemical and Physiological Effects:
Ethyl 4-(3-oxobutyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Ethyl 4-(3-oxobutyl)benzoate has been shown to have analgesic properties, which can reduce pain in the body.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-(3-oxobutyl)benzoate in lab experiments is that it is readily available and relatively inexpensive. Additionally, it is stable under normal laboratory conditions, making it easy to handle. However, one limitation of using Ethyl 4-(3-oxobutyl)benzoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on Ethyl 4-(3-oxobutyl)benzoate. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic uses. Another direction is to explore its potential as a flavoring agent in the food industry. Additionally, it could be used as a starting material for the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications.
Conclusion:
In conclusion, Ethyl 4-(3-oxobutyl)benzoate is a chemical compound that is used in various scientific research applications. It is synthesized through the reaction of 4-hydroxybenzoic acid and ethyl 3-oxobutanoate. Ethyl 4-(3-oxobutyl)benzoate has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. While it has advantages and limitations for lab experiments, there are several future directions for research on Ethyl 4-(3-oxobutyl)benzoate, including investigating its mechanism of action and exploring its potential as a flavoring agent in the food industry.

Scientific Research Applications

Ethyl 4-(3-oxobutyl)benzoate is used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Ethyl 4-(3-oxobutyl)benzoate is used as a flavoring agent in the food industry.

properties

CAS RN

174666-19-4

Product Name

Ethyl 4-(3-oxobutyl)benzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-(3-oxobutyl)benzoate

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3

InChI Key

GYHQHPIRJZUHHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-1-butene (Aldrich) (2.15 mL, 25 mmol), ethyl 4-iodobenzoate (5.52 g, 20 mmol), Et3N (3.5 mL, 25 mmol) and Pd(OAc)2 (19 mg, 0.08 mmol) were combined in 6 mL CH3CN, sealed in a glass pressure tube and heated at 100° for 3 h. The mixture was cooled, diluted with Et2O, washed with water, 1N NaOH, 5% KHSO4, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, 10% EtOAc/hexanes) provided 21-1 as a white crystalline solid.
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
19 mg
Type
catalyst
Reaction Step Six

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